5-Thiazolamine hydrochloride

Catalog No.
S831697
CAS No.
942631-51-8
M.F
C3H5ClN2S
M. Wt
136.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Thiazolamine hydrochloride

CAS Number

942631-51-8

Product Name

5-Thiazolamine hydrochloride

IUPAC Name

1,3-thiazol-5-amine;hydrochloride

Molecular Formula

C3H5ClN2S

Molecular Weight

136.6 g/mol

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H

InChI Key

WFJPRXNQDKBTPT-UHFFFAOYSA-N

SMILES

C1=C(SC=N1)N.Cl

Canonical SMILES

C1=C(SC=N1)N.Cl

5-Thiazolamine hydrochloride, also known by its IUPAC name 1,3-thiazol-5-amine hydrochloride, is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is C₃H₅ClN₂S, with a molecular weight of approximately 136.6 g/mol. The compound appears as a solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility and bioavailability in biological systems .

Due to the lack of research, the mechanism of action of 5-Thiazolamine hydrochloride remains unknown. There's no information on its potential role in biological systems or interaction with other compounds [].

Typical of thiazole derivatives. These include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution at the C5 position, although activating groups are often necessary for these reactions to proceed efficiently .
  • Alkylation Reactions: It reacts with alkylating agents at the nitrogen atom, forming stable thiazolylium salts which can be further utilized in organic synthesis .
  • Cycloaddition Reactions: The compound can engage in cycloadditions, particularly under high-temperature conditions due to the stabilization provided by aromaticity .

Several synthetic routes have been developed for 5-Thiazolamine hydrochloride:

  • One-Pot Domino Synthesis: This method allows for the efficient synthesis of related compounds and intermediates in pharmaceutical manufacturing.
  • Reduction of Nitro Compounds: The compound can be synthesized by reducing 4-nitrothiazole or through reactions involving thiazolidone and ammonia .
  • Multicomponent Reactions: These reactions facilitate the formation of thiazole derivatives while improving yield and selectivity.

5-Thiazolamine hydrochloride serves multiple roles in various fields:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of various drugs due to its biological activity and ability to form derivatives with enhanced properties.
  • Chemical Research: The compound's reactivity makes it valuable in organic synthesis, particularly in developing new thiazole-based compounds with potential therapeutic applications.

Research on 5-Thiazolamine hydrochloride has revealed its interactions with several biological targets:

  • Enzyme Inhibition: The compound has been found to inhibit specific enzymes critical for microbial growth and survival, which may contribute to its antimicrobial properties.
  • Cell Signaling Pathways: It influences various cellular processes, including gene expression and apoptosis pathways, indicating its potential as a therapeutic agent in cancer treatment.

5-Thiazolamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-AminothiazoleThiazole derivativeExhibits strong antimicrobial activity; less soluble than 5-thiazolamine.
4-AminothiazoleThiazole derivativePrimarily used for agricultural applications; distinct biological profile.
5-MethylthiazoleMethylated thiazoleCommonly used in flavoring; lacks significant biological activity compared to 5-thiazolamine.
2-Thiophenecarboxylic acidThiophene derivativeUsed mainly in organic synthesis; different functional groups lead to varied reactivity.

The unique aspect of 5-Thiazolamine hydrochloride lies in its combination of antimicrobial and anticancer activities, making it a versatile candidate for further pharmacological exploration. Its structural characteristics allow for extensive modifications that can enhance its efficacy and specificity as a therapeutic agent.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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